molecular formula C13H20O5 B139896 (3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one CAS No. 186790-80-7

(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one

Cat. No. B139896
CAS RN: 186790-80-7
M. Wt: 256.29 g/mol
InChI Key: JHDMODSTNDJTBT-WFCWDVHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one, also known as (3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one, is a useful research compound. Its molecular formula is C13H20O5 and its molecular weight is 256.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Spectrum of Spirolactone Derivatives

Bioassays have revealed significant insights into the endocrinological properties of two spirolactone derivatives, highlighting their potent estrogen antagonistic effects in immature mice and castrate ewes without exhibiting inherent estrogenicity. These compounds also demonstrated moderate progestin and gonadotropin-inhibiting activities. Notably, one of the compounds showcased slight androgenic activity and displayed higher oral activity compared to the other. Preliminary testing in rhesus monkeys indicated an increase in cervical mucus viscosity and potential for pregnancy prevention at specific oral dosages, suggesting their utility as low-dose oral contraceptives (Brooks, Steelman, & Patanelli, 1977).

Synthesis and Antihypertensive Activity of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones

A study on the synthesis and antihypertensive activity of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones in spontaneously hypertensive rats revealed the preparation of a series of these compounds. The most active compound within this series demonstrated potential antihypertensive effects through both central and peripheral mechanisms, indicating a promising avenue for antihypertensive drug development (Clark et al., 1983).

Antimalarial Activity of Dispiro-1,2,4,5-Tetraoxanes

Research on sixteen alkyl-substituted dispiro-1,2,4,5-tetraoxanes revealed significant antimalarial activity against Plasmodium falciparum, with some compounds demonstrating IC(50) values between 10 and 30 nM. This study suggests the potential of these tetraoxanes as oral antimalarial agents, providing a basis for further exploration in the quest for effective antimalarial therapies (Vennerstrom et al., 2000).

Mechanism of Action

Target of Action

The compound, also known as “(2R,3S)-2,3-Dihydroxy-4-isopropoxy-gamma-butyrolactone cyclohexyl ketal”, is a key synthetic intermediate in the production of the drug Ticagrelor . Ticagrelor is an antiplatelet medication that works by inhibiting platelet activation and is used to prevent thrombotic events .

Mode of Action

The compound interacts with its targets by inhibiting the action of an enzyme called P2Y12. This enzyme plays a crucial role in platelet activation, a process that leads to blood clotting. By inhibiting this enzyme, the compound prevents platelet aggregation, thereby reducing the risk of thrombotic events .

Biochemical Pathways

The compound affects the biochemical pathway involving the P2Y12 receptor, a G-protein coupled receptor found on the surface of platelets. When this receptor is activated, it triggers a series of reactions that lead to platelet activation and aggregation. By inhibiting the P2Y12 receptor, the compound interrupts this pathway, preventing platelet aggregation and reducing the risk of blood clots .

Pharmacokinetics

As a key intermediate in the synthesis of ticagrelor, it can be inferred that its adme properties would be optimized to ensure effective bioavailability of the final drug .

Result of Action

The primary result of the compound’s action is the prevention of platelet aggregation. This reduces the risk of thrombotic events, such as heart attacks and strokes, in patients with cardiovascular disease .

properties

IUPAC Name

(3aR,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O5/c1-8(2)15-12-10-9(11(14)16-12)17-13(18-10)6-4-3-5-7-13/h8-10,12H,3-7H2,1-2H3/t9-,10+,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDMODSTNDJTBT-WFCWDVHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1C2C(C(=O)O1)OC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1[C@@H]2[C@H](C(=O)O1)OC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552931
Record name (3a'R,6a'S)-6'-[(Propan-2-yl)oxy]dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3a'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one

CAS RN

186790-80-7
Record name (3a'R,6a'S)-6'-[(Propan-2-yl)oxy]dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3a'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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